1-(2-Bromopyridin-4-yl)ethanone
Overview
Description
1-(2-Bromopyridin-4-yl)ethanone is a brominated pyridine derivative that serves as a key intermediate in various synthetic pathways. It is characterized by the presence of a bromine atom on the pyridine ring and an ethanone group attached to the ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, achieving a yield of 64.7% with a purity of 90.2% . Another example is the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which was synthesized using 2,5-dibromo-pyridine as the starting material through magnesium halide exchange and nucleophilic substitution reactions, with an overall yield of 81% . These methods demonstrate the feasibility of synthesizing brominated pyridine derivatives with high efficiency and yield.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be optimized and investigated using computational methods such as Gaussian09 software. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied both experimentally and theoretically. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the electronic properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, serving as precursors for more complex molecules. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a compound with a brominated pyridine core, can be used to synthesize a range of tridentate ligands for transition metals . These reactions highlight the versatility of brominated pyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be characterized by various spectroscopic techniques. For example, the structure of 2-bromo-1-(4-hydroxyphenyl)ethanone was confirmed by 1H NMR spectroscopy . Additionally, the electronic properties such as HOMO and LUMO analysis, as well as molecular electrostatic potential (MEP), can be determined computationally, as shown in the study of a related compound . These analyses provide insights into the reactivity and potential applications of these compounds in nonlinear optics and as anti-neoplastic agents.
Scientific Research Applications
Pyridylcarbene Formation
A study by Abarca et al. (2006) explored the thermal decomposition of bromo-methyl-triazolopyridine under pressure, leading to the formation of a pyridylcarbene intermediate. This process involves the expulsion of nitrogen and stabilization of the carbene, yielding compounds including 1-(6-Bromopyridin-2-yl)ethanone, showcasing its potential in synthesizing pyridyl-derived carbenes (Abarca, Ballesteros, & Blanco, 2006).
Hydrogen-Bonding in Enaminones
Research by Balderson et al. (2007) on enaminones revealed intricate hydrogen-bonding patterns involving compounds structurally similar to 1-(2-Bromopyridin-4-yl)ethanone. These patterns contribute to understanding the molecular interactions and crystal structures of bromophenyl derivatives, offering insights into the design of molecules with specific physical properties (Balderson, Fernandes, Michael, & Perry, 2007).
Chalcone Derivative Synthesis
Budak and Ceylan (2009) demonstrated the synthesis of α-bromo chalcones, which are structurally related to 1-(2-Bromopyridin-4-yl)ethanone. These compounds were synthesized via condensation and bromination reactions, highlighting the role of brominated ethanones in the formation of chalcone derivatives, which are crucial in medicinal chemistry (Budak & Ceylan, 2009).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-(2-bromopyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXYYMZTJBJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568064 | |
Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-4-yl)ethanone | |
CAS RN |
864674-02-2 | |
Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromopyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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